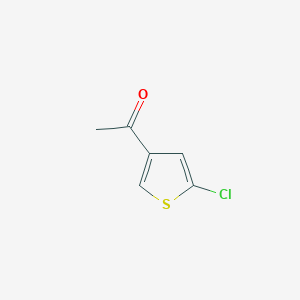
3-Acetyl-5-chlorothiophene
Descripción general
Descripción
3-Acetyl-5-chlorothiophene is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Acetyl-5-chlorothiophene can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 5-chlorothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-5-chlorothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents include sodium amide (NaNH2) or thiourea.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed:
Electrophilic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include amine or thiol derivatives.
Oxidation: The major product is this compound carboxylic acid.
Reduction: The major product is this compound alcohol.
Aplicaciones Científicas De Investigación
3-Acetyl-5-chlorothiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-acetyl-5-chlorothiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The acetyl and chlorine groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules .
Comparación Con Compuestos Similares
2-Acetyl-5-chlorothiophene: Similar structure but with the acetyl group at a different position.
5-Chloro-2-thienyl methyl ketone: Another derivative with a similar functional group arrangement.
2,5-Dichlorothiophene: Contains two chlorine atoms instead of one.
Uniqueness: The presence of both an acetyl and a chlorine group on the thiophene ring allows for diverse chemical modifications and interactions .
Propiedades
IUPAC Name |
1-(5-chlorothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHPSPVYDLDWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574110 | |
| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58119-67-8 | |
| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-acetyl-5-chlorothiophene used in the synthesis of bis-chalcones, and what makes these bis-chalcones potentially interesting for anticancer research?
A: this compound serves as a crucial starting material in the synthesis of bis-chalcones. [] The process involves a Claisen-Schmidt condensation reaction where this compound reacts with terephthalaldehyde, resulting in the formation of a bis-chalcone structure. [] These bis-chalcones are of significant interest in anticancer research due to their potential to interact with specific cancer-related targets. The research paper highlights that a synthesized bis-chalcone (compound 6) exhibited promising anticancer activity against MCF-7 breast cancer cells, even exceeding the potency of the commonly used drug tamoxifen. [] This finding underscores the potential of this compound-derived bis-chalcones as valuable leads for developing novel anticancer therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




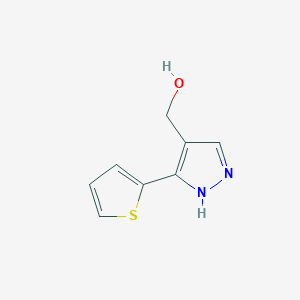
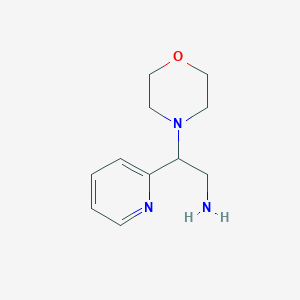

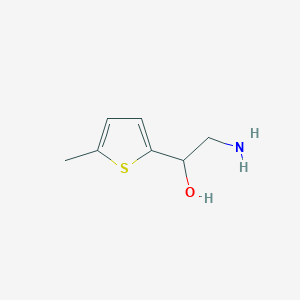

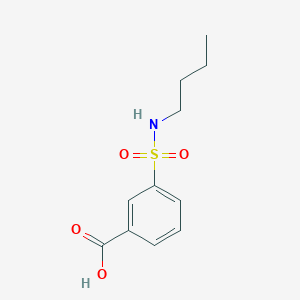
![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)
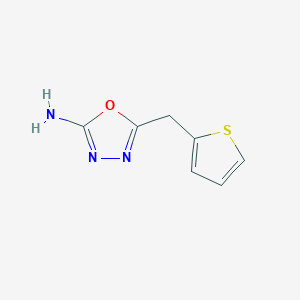
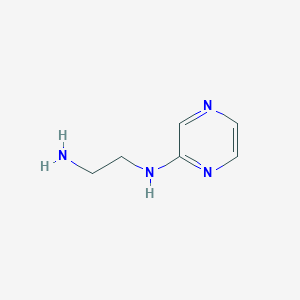

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1283738.png)

